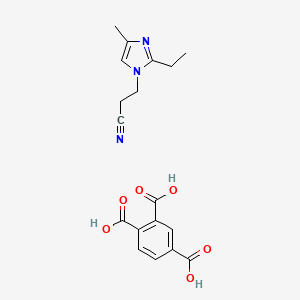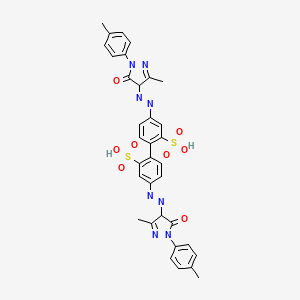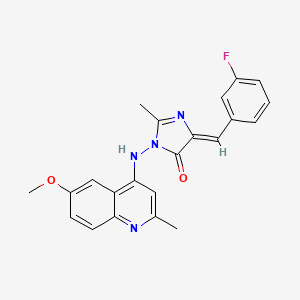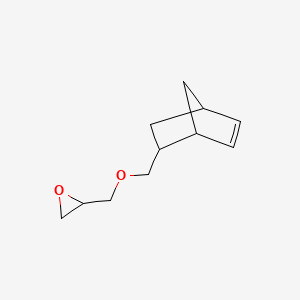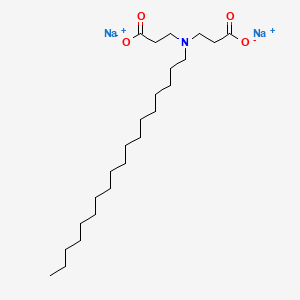
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate is a complex organic compound that belongs to the anthraquinone family. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps. One common method includes the sulfonation of anthraquinone followed by amination and subsequent reactions to introduce the methoxyphenyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different fields, including dye manufacturing and pharmaceuticals.
Applications De Recherche Scientifique
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function. The compound’s ability to undergo redox reactions also plays a crucial role in its activity, as it can generate reactive oxygen species that can induce cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone: A simpler compound in the same family, used primarily in dye production.
1-Amino-4-bromoanthraquinone: Another derivative with different substituents, used in similar applications.
2-Methylanthraquinone: Known for its use in the synthesis of other organic compounds.
Uniqueness
Sodium 1-amino-9,10-dihydro-4-((3-methoxyphenyl)amino)-9,10-dioxoanthracene-2-sulphonate stands out due to its unique combination of functional groups, which impart specific chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its vibrant color make it particularly valuable in industrial and research applications.
Propriétés
Numéro CAS |
78510-28-8 |
|---|---|
Formule moléculaire |
C21H15N2NaO6S |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
sodium;1-amino-4-(3-methoxyanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O6S.Na/c1-29-12-6-4-5-11(9-12)23-15-10-16(30(26,27)28)19(22)18-17(15)20(24)13-7-2-3-8-14(13)21(18)25;/h2-10,23H,22H2,1H3,(H,26,27,28);/q;+1/p-1 |
Clé InChI |
JPTNNWGUNYMLDB-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




